4-(3-Bromopropyl)benzene-1,2-diol
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Overview
Description
4-(3-Bromopropyl)benzene-1,2-diol is an organic compound with the molecular formula C9H11BrO2. It is a derivative of benzene, featuring a bromopropyl group attached to the benzene ring along with two hydroxyl groups at the 1 and 2 positions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)benzene-1,2-diol typically involves the bromination of a suitable precursor. One common method is the bromination of 1,2-dihydroxybenzene (catechol) with 3-bromopropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromopropyl)benzene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding propyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of benzoquinones.
Reduction: Formation of 4-(3-propyl)benzene-1,2-diol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Bromopropyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromopropyl)benzene-1,2-diol involves its reactivity with various molecular targets. The bromopropyl group can undergo nucleophilic substitution reactions, leading to the formation of new bonds with biological molecules. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloropropyl)benzene-1,2-diol
- 4-(3-Iodopropyl)benzene-1,2-diol
- 4-(3-Fluoropropyl)benzene-1,2-diol
Uniqueness
4-(3-Bromopropyl)benzene-1,2-diol is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic chemistry .
Properties
Molecular Formula |
C9H11BrO2 |
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Molecular Weight |
231.09 g/mol |
IUPAC Name |
4-(3-bromopropyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H11BrO2/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6,11-12H,1-2,5H2 |
InChI Key |
HPZAGLYEYWOECI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCBr)O)O |
Origin of Product |
United States |
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